3-(Bromomethyl)-2,3-dihydro-1-benzofuran
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Overview
Description
3-(Bromomethyl)-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. This compound is characterized by a bromomethyl group attached to the 3-position of a dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the methylene group, leading to the formation of the bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form benzofuran-3-carboxaldehyde or benzofuran-3-carboxylic acid under appropriate conditions.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of benzofuran-3-carboxaldehyde or benzofuran-3-carboxylic acid.
Reduction: Formation of 3-methyl-2,3-dihydro-1-benzofuran.
Scientific Research Applications
3-(Bromomethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,3-dihydro-1-benzofuran depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2,3-dihydro-1-benzofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-2,3-dihydro-1-benzofuran: Similar structure but with an iodomethyl group.
2,3-Dihydro-1-benzofuran: Lacks the bromomethyl group but shares the core benzofuran structure.
Uniqueness
3-(Bromomethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group but less reactive than the iodomethyl group. This balance of reactivity makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXKHJGWWLOXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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